molecular formula C13H8F4N2O B5383372 1-(2,4-Difluorophenyl)-3-(2,5-difluorophenyl)urea

1-(2,4-Difluorophenyl)-3-(2,5-difluorophenyl)urea

Cat. No.: B5383372
M. Wt: 284.21 g/mol
InChI Key: HWKQDZYADJAXHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Difluorophenyl)-3-(2,5-difluorophenyl)urea is an organic compound characterized by the presence of two difluorophenyl groups attached to a urea moiety

Preparation Methods

The synthesis of 1-(2,4-Difluorophenyl)-3-(2,5-difluorophenyl)urea typically involves the reaction of 2,4-difluoroaniline with 2,5-difluoroaniline in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the process may be catalyzed by agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1,3-diisopropylcarbodiimide (DIC). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2,4-Difluorophenyl)-3-(2,5-difluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The difluorophenyl groups can participate in nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles such as hydroxyl or amino groups.

Common reagents and conditions for these reactions include the use of appropriate solvents, temperature control, and the presence of catalysts or promoters to enhance reaction rates and selectivity.

Scientific Research Applications

1-(2,4-Difluorophenyl)-3-(2,5-difluorophenyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-3-(2,5-difluorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(2,4-Difluorophenyl)-3-(2,5-difluorophenyl)urea can be compared with other similar compounds, such as:

    1-(2,4-Difluorophenyl)-3-phenylurea: This compound has a similar structure but lacks the additional difluorophenyl group, which may result in different chemical and biological properties.

    1-(2,5-Difluorophenyl)-3-(2,4-difluorophenyl)urea: This is an isomer with the same molecular formula but different arrangement of fluorine atoms, potentially leading to variations in reactivity and applications.

The uniqueness of this compound lies in its specific arrangement of difluorophenyl groups, which can influence its chemical behavior and suitability for various applications.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-(2,5-difluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F4N2O/c14-7-2-4-11(10(17)5-7)18-13(20)19-12-6-8(15)1-3-9(12)16/h1-6H,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKQDZYADJAXHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)NC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.